

In-Depth Technical Guide: 2,3-Difluoro-4-methoxyaniline

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Compound of Interest

Compound Name: 2,3-Difluoro-4-methoxyaniline

Cat. No.: B125198

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CAS Number: 155020-51-2

This technical guide provides a comprehensive overview of **2,3-Difluoro-4-methoxyaniline**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2,3-Difluoro-4-methoxyaniline is a substituted aniline with the molecular formula $C_7H_7F_2NO$.

[1] While detailed experimental data for this specific isomer is not extensively published, the properties of related fluorinated and methoxylated anilines provide valuable context. The introduction of fluorine and methoxy groups can significantly influence a molecule's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Table 1: Physicochemical Properties of **2,3-Difluoro-4-methoxyaniline** and Related Isomers

Property	2,3-Difluoro-4-methoxyaniline	3-Fluoro-4-methoxyaniline	4-Methoxyaniline (p-Anisidine)
CAS Number	155020-51-2[1]	366-99-4[2][3]	104-94-9[4][5]
Molecular Formula	C ₇ H ₇ F ₂ NO[1]	C ₇ H ₈ FNO[2][3]	C ₇ H ₉ NO[4][5]
Molecular Weight	159.13 g/mol [6]	141.14 g/mol [2]	123.15 g/mol [5]
Appearance	Not specified	Brown powder[3]	White to reddish-brown solid[4]
Melting Point	Not specified	81-83 °C[3]	56-59 °C[4]
Boiling Point	Not specified	135 °C at 18 mmHg	243 °C[4]
Solubility	Not specified	Sparingly soluble in water	Soluble in ethanol, diethyl ether, acetone, benzene[4]

Spectroscopic Data

Detailed spectroscopic data for **2,3-Difluoro-4-methoxyaniline** is not readily available in public databases. However, based on the analysis of its isomers and general principles of spectroscopy, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The coupling between the fluorine atoms and the adjacent aromatic protons would result in complex splitting patterns.
- ¹³C NMR:** The carbon NMR spectrum would display unique chemical shifts for each of the seven carbon atoms. The carbon atoms directly bonded to fluorine would exhibit large one-bond carbon-fluorine coupling constants (¹JCF).
- 2D NMR (HSQC, HMBC):** Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for the unambiguous assignment of all proton and carbon signals by revealing direct and long-range H-C correlations.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to:

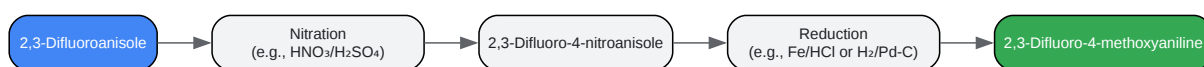
- N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm^{-1}).
- C-H stretching vibrations of the aromatic ring and the methoxy group (around 2850-3100 cm^{-1}).
- C=C stretching vibrations of the aromatic ring (approximately 1500-1600 cm^{-1}).
- C-O stretching of the methoxy group (around 1000-1300 cm^{-1}).
- C-F stretching vibrations (typically in the 1000-1400 cm^{-1} region).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (159.13 g/mol). Fragmentation patterns would likely involve the loss of the methoxy group, the amino group, or fluorine atoms.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **2,3-Difluoro-4-methoxyaniline** is not readily available. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related fluorinated anilines. A potential pathway could start from a commercially available precursor, such as 2,3-difluoroanisole, followed by nitration and subsequent reduction of the nitro group to an amine.

Hypothetical Synthetic Workflow:



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Caption: Plausible synthetic route to **2,3-Difluoro-4-methoxyaniline**.

General Experimental Protocol for Nitration:

- Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.
- Slowly add 2,3-difluoroanisole to the cooled acid mixture while maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-intermediate.

General Experimental Protocol for Reduction:

- Dissolve the crude 2,3-Difluoro-4-nitroanisole in a suitable solvent such as ethanol or acetic acid.
- Add a reducing agent, for instance, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.
- Heat the reaction mixture to reflux or stir under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
- Filter the reaction mixture to remove the catalyst or iron salts.
- Neutralize the filtrate and extract the product with an organic solvent.
- Wash, dry, and concentrate the organic layer. The crude product can be purified by column chromatography or recrystallization.

Applications in Drug Development and Medicinal Chemistry

Fluorinated anilines are crucial building blocks in medicinal chemistry. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug

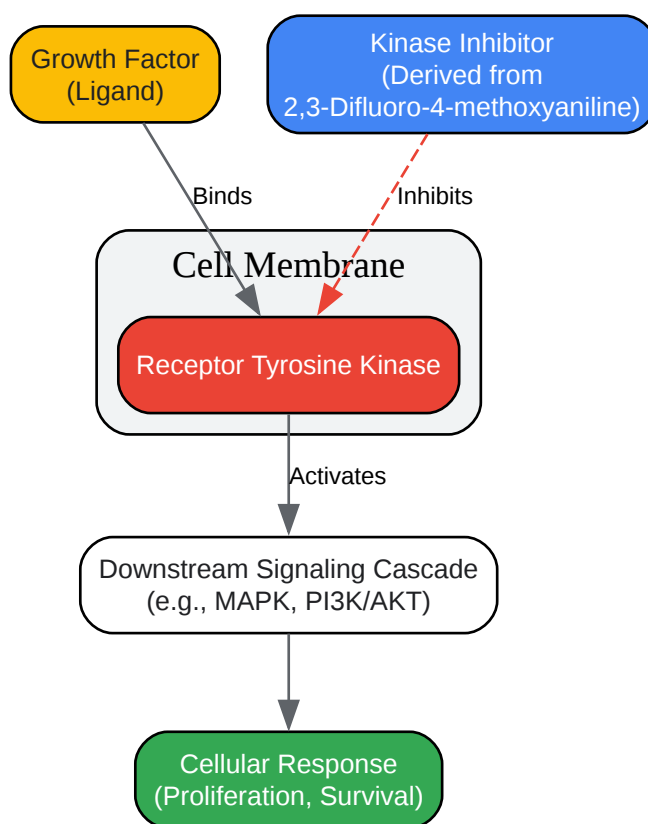
candidates. The methoxy group can also play a significant role in modulating the pharmacological properties of a molecule.

While specific drug candidates containing the **2,3-Difluoro-4-methoxyaniline** moiety are not prominently reported in the public domain, its structural features make it an attractive intermediate for the synthesis of a variety of biologically active compounds. For instance, its isomer, 3-fluoro-4-methoxyaniline, is used as a precursor for synthesizing quinoline derivatives which have applications as active pharmaceutical ingredients.[3]

Potential Therapeutic Areas: Given the prevalence of the fluorinated aniline scaffold in modern pharmaceuticals, derivatives of **2,3-Difluoro-4-methoxyaniline** could potentially be explored in the development of:

- **Kinase inhibitors:** Many kinase inhibitors feature an aniline core that interacts with the hinge region of the kinase domain.
- **GPCR modulators:** G-protein coupled receptors are a major class of drug targets, and substituted anilines are often found in ligands for these receptors.
- **Antimicrobial agents:** The unique electronic properties of fluorinated compounds can be exploited in the design of novel antibiotics and antifungals.

Illustrative Signaling Pathway Involvement:



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Caption: Potential role as a kinase inhibitor in a signaling pathway.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2,3-Difluoro-4-methoxyaniline** is not widely available. However, based on the data for structurally similar anilines, it should be handled with caution.

General Safety Precautions:

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Toxicity Profile (Based on Related Compounds): Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract. Some aniline derivatives are also suspected carcinogens.

Table 2: GHS Hazard Statements for Related Aniline Derivatives

Compound	GHS Hazard Statements
4-Methoxyaniline	H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H350 (May cause cancer), H373 (May cause damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), H412 (Harmful to aquatic life with long lasting effects)
3-Fluoro-4-methoxyaniline	H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[2]
2,4-Difluoroaniline	H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)

It is imperative to consult a comprehensive and compound-specific SDS before handling **2,3-Difluoro-4-methoxyaniline**. The information provided here is for guidance based on analogous structures and should not replace a formal safety assessment.

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